6-Methoxy-alpha-pyrufuran

Description

Contextualization within Dibenzofuran (B1670420) Chemistry and Natural Products Research

6-Methoxy-alpha-pyrufuran is an organic compound classified within the dibenzofuran family. foodb.ca The core structure of dibenzofurans consists of a central furan (B31954) ring fused to two benzene (B151609) rings. foodb.cahmdb.ca This aromatic heteropolycyclic framework is the basis for a wide array of naturally occurring and synthetic compounds. foodb.caresearchgate.net

In the field of natural products research, this compound is recognized as a phytoalexin. researchgate.net Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. The compound has been identified in the sapwood of Mespilus germanica (medlar) following challenges by the coral spot fungus, Nectria cinnabarina. hmdb.caresearchgate.net Its presence has also been noted in fruits, suggesting it could serve as a potential biomarker for the consumption of these foods. foodb.cahmdb.ca The study of such compounds is a key area of phytochemistry, focusing on the isolation, structure elucidation, and biological activity of secondary metabolites from plants.

Significance as a Research Target in Plant Defense and Bioactive Compounds

The significance of this compound in academic research is primarily linked to its role in plant defense mechanisms and its potential as a bioactive compound. researchgate.net As a phytoalexin, it is an integral part of the plant's innate immune response. When plants are subjected to biotic stress, such as a fungal attack, they produce compounds like this compound to inhibit the growth and spread of the pathogen. researchgate.netplantae.org

Research into dibenzofurans from the sapwood of Mespilus germanica has highlighted the antifungal properties of this compound and related compounds. researchgate.net Studies have determined its antifungal activity (ED50) to be in the range of 12–100 ppm. researchgate.net This inherent biological activity makes it a subject of interest for the discovery of new antimicrobial agents. The broader class of dibenzofurans is known for various bioactivities, including anti-inflammatory, hemostatic, and vasodilatory properties, which provides a rich context for investigating the specific potential of this compound. researchgate.net Its discovery alongside other novel phytoalexins underscores the potential of plant-pathogen interaction studies for identifying new bioactive natural products. researchgate.net

Chemical and Research Data

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H16O6 |

| IUPAC Name | 1,3,4,6-Tetramethoxydibenzo[b,d]furan-2-ol chemspider.com |

| Monoisotopic Mass | 304.094688 Da chemspider.comuni.lu |

| Average Molecular Weight | 304.298 Da chemspider.com |

| Chemical Class | Dibenzofurans foodb.cahmdb.ca |

| InChI Key | ZUMWPOBUQWYISM-UHFFFAOYSA-N foodb.cauni.lu |

Table 2: Research Findings for this compound

| Research Area | Finding | Source Organism |

|---|---|---|

| Natural Product Source | Identified as a phytoalexin produced in response to fungal challenge. researchgate.net | Mespilus germanica (Medlar) hmdb.caresearchgate.net |

| Bioactivity | Exhibits antifungal activity. researchgate.net | Not applicable |

| Plant Defense | Functions as a component of the plant's induced chemical defense system against pathogens. researchgate.net | Mespilus germanica (Medlar) researchgate.net |

Compound Names Mentioned

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-alpha-pyrufuran |

| 7-Hydroxy-6-methoxy-alpha-pyrufuran |

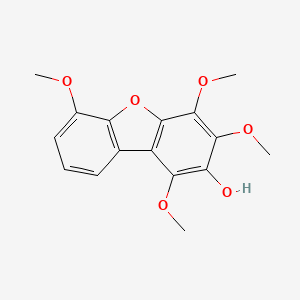

Structure

2D Structure

3D Structure

Properties

CAS No. |

167278-44-6 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

1,3,4,6-tetramethoxydibenzofuran-2-ol |

InChI |

InChI=1S/C16H16O6/c1-18-9-7-5-6-8-10-13(19-2)11(17)15(20-3)16(21-4)14(10)22-12(8)9/h5-7,17H,1-4H3 |

InChI Key |

ZUMWPOBUQWYISM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC3=C2C(=C(C(=C3OC)OC)O)OC |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C2C(=C(C(=C3OC)OC)O)OC |

Other CAS No. |

167278-44-6 |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of 6 Methoxy Alpha Pyrufuran

Distribution in Plant Species: Focus on Pyrinae Subtribe (e.g., Mespilus germanica)

6-Methoxy-alpha-pyrufuran is a naturally occurring dibenzofuran (B1670420) that has been identified in plant species belonging to the Pyrinae subtribe of the Rosaceae family. nih.gov Its presence is particularly documented in the sapwood of the common medlar, Mespilus germanica. nih.gov The Pyrinae subtribe, which includes economically important fruit trees like apples and pears, is known to produce a variety of biphenyl (B1667301) and dibenzofuran compounds as part of their defense arsenal. nih.gov

A study focusing on the phytoalexins from the sapwood of Mespilus germanica successfully isolated and identified four dibenzofuran compounds, one of which is this compound. kisti.re.kr This highlights the specific localization of this compound within the plant's woody tissue, where it can act as a barrier against invading pathogens.

Table 1: Dibenzofuran Phytoalexins Identified in Mespilus germanica

| Compound Name |

|---|

| 6-Hydroxy-alpha-pyrufuran |

| This compound |

| 7-Hydroxy-6-methoxy-alpha-pyrufuran |

This table is based on findings from studies on the sapwood of Mespilus germanica. nih.govkisti.re.kr

Role as a Phytoalexin in Plant-Pathogen Interactions

Phytoalexins are a key component of the plant's induced defense system, being synthesized de novo in response to biotic or abiotic stress. kisti.re.kr this compound, along with other related dibenzofurans found in the Pyrinae, functions as a phytoalexin, exhibiting antimicrobial properties that help to inhibit the growth and spread of pathogenic microorganisms. nih.gov

The production of biphenyl and dibenzofuran phytoalexins, including by inference this compound, in species of the Pyrinae is triggered by infection with a range of fungal and bacterial pathogens. nih.gov Notable pathogens known to elicit this defense response in the subtribe include Erwinia amylovora, the bacterium responsible for fire blight, and Venturia inaequalis, the fungal agent causing apple scab. nih.gov The accumulation of these defensive compounds is typically localized in the transition zone between necrotic and healthy tissue in infected stems. nih.gov While the direct induction of this compound by specific pathogens in Mespilus germanica is not extensively detailed in available literature, the general response of the Pyrinae subtribe provides a strong indication of its role in defense against such microbial threats.

Plant cell suspension cultures offer a valuable in vitro system for studying the biosynthesis of secondary metabolites like phytoalexins. The production of biphenyls and dibenzofurans can be induced in these cultures through the application of elicitors, which are molecules that trigger a defense response. nih.gov Both biotic elicitors, which are of biological origin, and abiotic elicitors, which are non-biological, have been shown to be effective. nih.gov

Table 2: Examples of Elicitors Used in Pyrinae Cell Cultures to Induce Phytoalexin Production

| Elicitor Type | Specific Elicitor | Predominant Phytoalexin Induced (in Sorbus aucuparia) |

|---|---|---|

| Biotic | Yeast Extract | Aucuparin (a biphenyl) |

| Biotic | Erwinia amylovora preparation | Eriobofuran (a dibenzofuran) |

This table illustrates the differential effects of various elicitors on phytoalexin production in a model system from the Pyrinae subtribe. documentsdelivered.com

Co-occurrence with Related Biphenyl and Dibenzofuran Phytoalexins

In many species of the Pyrinae, the defense response to pathogens involves the accumulation of a complex mixture of phytoalexins, often including both biphenyl and dibenzofuran derivatives. nih.gov While some species may predominantly produce one class of these compounds, the co-occurrence of both has been observed, particularly in response to infection. nih.gov For example, in fire blight-infected stems of apple and pear, both biphenyls and dibenzofurans have been detected in the transition zones. nih.gov

In the case of Mespilus germanica, while the focus of some studies has been on its dibenzofuran constituents like this compound, the broader phytochemical profile of the Pyrinae suggests that biphenyl phytoalexins may also be present, particularly under conditions of pathogenic stress. nih.govkisti.re.kr The simultaneous production of these two related classes of compounds points towards a complex and potentially synergistic defensive strategy in these plants.

Isolation and Methodologies for Structural Elucidation of 6 Methoxy Alpha Pyrufuran

Extraction and Purification Techniques from Natural Sources

6-Methoxy-alpha-pyrufuran has been identified as a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as fungal infection. researchgate.net Its isolation has been reported from the sapwood of Mespilus germanica (medlar) after being challenged with the coral spot fungus, Nectria cinnabarina. foodb.caresearchgate.net

The general procedure for isolating this and similar compounds from plant material begins with extraction using organic solvents. nih.gov A common approach involves the use of a chloroform-methanol mixture to extract a wide range of secondary metabolites from the dried and powdered plant material. nih.gov Following the initial extraction, the crude extract contains a complex mixture of compounds and must undergo further purification.

Purification is typically a multi-step process employing various chromatographic techniques. Bioassay-guided fractionation is a powerful strategy where the extracts are systematically separated, and each resulting fraction is tested for a specific biological activity. researchgate.netnih.gov This approach was instrumental in isolating novel dibenzofurans from Pilidiostigma glabrum. researchgate.net The fractions showing the desired activity are then subjected to further rounds of purification until the pure compound is obtained. nih.gov

Advanced Spectroscopic and Spectrometric Approaches in Structural Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the molecule's connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific, complete NMR spectral data for this compound is not widely published, the elucidation of its structure would follow standard 1D and 2D NMR experiments, as demonstrated for closely related dibenzofuran (B1670420) derivatives. nih.govacs.orgacgpubs.org

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region corresponding to the protons on the dibenzofuran core and singlet signals in the aliphatic region corresponding to the methoxy (B1213986) groups. acs.org

¹³C NMR (Carbon NMR): This experiment identifies the number of non-equivalent carbon atoms in the structure. The spectrum would show distinct signals for the aromatic carbons of the fused rings and the carbons of the methoxy (-OCH₃) groups. acs.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (two or three bonds away), which is essential for connecting the different fragments of the molecule and confirming the substitution pattern on the dibenzofuran skeleton. researchgate.net

The structural elucidation of similar compounds, such as 7-O-methoxypunctatin and various homoisoflavonoids, heavily relies on the detailed analysis of such 1D and 2D NMR data. acs.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₆H₁₆O₆. uni.luhmdb.ca

Techniques like electrospray ionization (ESI) are commonly coupled with mass analyzers to generate ions of the molecule, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. acs.org Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern gives clues about the molecule's structure, as seen in the analysis of related compounds where Retro-Diels-Alder (RDA) reactions are observed. rsc.org

Table 1: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₆O₆)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 305.10198 |

| [M+Na]⁺ | 327.08392 |

| [M-H]⁻ | 303.08742 |

| [M+K]⁺ | 343.05786 |

| [M+NH₄]⁺ | 322.12852 |

Data sourced from PubChemLite. uni.lu

The key functional groups in this compound are the aromatic rings, the furan (B31954) ring (an ether), and the methoxy groups (ethers). The expected IR absorption bands would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Ether stretching: Strong, characteristic bands in the 1300-1000 cm⁻¹ region. libretexts.org The aryl-alkyl ether linkage of the methoxy group would likely show a strong band around 1250 cm⁻¹ and 1040 cm⁻¹.

Analysis of the IR spectrum of a related compound, 6-methoxysalicylaldehyde, confirms the presence of characteristic peaks for the methoxy group and the aromatic ring, which would be analogous in the spectrum of this compound. nist.gov

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is fundamental to both the isolation of this compound from complex natural extracts and the subsequent assessment of its purity. nih.gov A combination of different chromatographic methods is typically employed.

Medium Pressure Liquid Chromatography (MPLC) and Flash Column Chromatography: These techniques are often used for the initial fractionation of the crude extract. They use a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase to separate compounds based on their polarity. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the compound and for assessing its purity. nih.gov Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for separating dibenzofurans and related phenolic compounds. sielc.comnih.gov

Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale isolation of compounds. The isolation of ursolic aldehyde from a fraction of Crataegus pycnoloba extract was achieved using preparative TLC, demonstrating its utility in natural product chemistry. nih.gov

The purity of the final isolated compound is often verified using analytical HPLC, where a pure substance should appear as a single, sharp peak under various conditions. nih.gov

Table 2: Chromatographic Techniques in the Isolation of Dibenzofurans and Related Compounds

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl acetate/n-hexane gradient | Initial fractionation |

| MPLC | Silica Gel | Chloroform/Methanol gradient | Extract purification |

| Preparative TLC | Silica Gel | c-Hexane/Ethyl Acetate | Small-scale isolation |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with acid (e.g., formic) | Final purification, Purity assessment |

Information compiled from various sources on natural product isolation. nih.govnih.govacs.orgsielc.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-hydroxy-α-pyrufuran |

| 7-hydroxy-6-methoxy-α-pyrufuran |

| 7-O-methoxypunctatin |

| 6-methoxysalicylaldehyde |

Biosynthetic Pathways and Metabolic Engineering of 6 Methoxy Alpha Pyrufuran

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of dibenzofurans like 6-methoxy-alpha-pyrufuran is believed to be sequentially linked to the biosynthesis of biphenyl (B1667301) phytoalexins. nih.govd-nb.info The initial precursor for this pathway is benzoyl-CoA. nih.govresearchgate.net

The key steps and intermediates are proposed as follows:

Formation of the Biphenyl Scaffold: The enzyme biphenyl synthase (BIS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form the foundational biphenyl structure, 3,5-dihydroxybiphenyl. researchgate.netnih.govresearchgate.net

Sequential Methylation and Hydroxylation: Following the creation of the biphenyl core, a series of enzymatic modifications, including O-methylation and hydroxylation, occur. nih.gov Studies in Sorbus aucuparia cell cultures suggest a sequence of O-methylation, followed by 4-hydroxylation, and then another O-methylation to produce the biphenyl phytoalexin aucuparin. nih.gov

Conversion to Dibenzofuran (B1670420): It is hypothesized that biphenyls are precursors to dibenzofurans. nih.govd-nb.info The simultaneous accumulation of both biphenyls and dibenzofurans in response to elicitors supports a sequential pathway. nih.govd-nb.info The conversion of a biphenyl intermediate to the dibenzofuran structure is a critical, yet not fully characterized, step.

| Proposed Precursor/Intermediate | Description |

| Benzoyl-CoA | The starter molecule for the biphenyl synthase enzyme. nih.govresearchgate.net |

| Malonyl-CoA | Three molecules are condensed with benzoyl-CoA. researchgate.net |

| 3,5-dihydroxybiphenyl | The initial biphenyl scaffold formed by biphenyl synthase. nih.govresearchgate.net |

| Biphenyl Phytoalexins (e.g., Aucuparin) | Formed through methylation and hydroxylation of the biphenyl scaffold and are likely precursors to dibenzofurans. d-nb.infonih.gov |

Enzymatic Transformations and Key Regulatory Enzymes in Dibenzofuran Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic reactions. While the complete pathway is still under investigation, several key enzymes have been identified.

The central enzyme is biphenyl synthase (BIS) , which is responsible for creating the initial biphenyl structure. nih.govresearchgate.net In apple, BIS is encoded by a gene family, and different isoenzymes are regulated differently in response to infection. nih.govresearchgate.net

Role of Methylation and Hydroxylation Steps

Methylation and hydroxylation are crucial tailoring steps that modify the basic biphenyl and dibenzofuran structures, leading to a diversity of phytoalexins.

O-Methyltransferases (OMTs): These enzymes catalyze the addition of a methyl group from S-adenosyl-L-methionine to a hydroxyl group. researchgate.netwikipedia.org In Sorbus aucuparia, two distinct OMTs have been identified that are involved in the biosynthesis of aucuparin. researchgate.net SaOMT1 preferentially methylates 3,5-dihydroxybiphenyl. researchgate.net The process of methylation can alter the biological activity and solubility of the compounds. wikipedia.org

Biphenyl 4-hydroxylase (B4H): This enzyme, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 4-position of the biphenyl ring. nih.govresearchgate.net This hydroxylation step is critical for the subsequent formation of certain biphenyls and is presumed to be essential for the eventual cyclization to a dibenzofuran. nih.gov The activity of B4H can be significantly reduced by known P450 inhibitors. nih.gov

Uncharacterized Biosynthetic Steps in Pyrinae Phytoalexin Formation

Despite progress, significant gaps remain in our understanding of dibenzofuran biosynthesis, particularly the conversion of biphenyls to dibenzofurans. The proposed biphenyl 2'-hydroxylase activity, which would be a key step in forming the furan (B31954) ring of dibenzofurans, has not yet been detected. nih.gov The formation of the dibenzofuran structure from a biphenyl precursor is a major uncharacterized step in the pathway. researchgate.netresearchgate.netresearchgate.net

Strategies for Enhanced Production in Heterologous Systems

The low natural abundance of many plant-derived compounds, including this compound, makes their production in heterologous systems an attractive alternative. nih.gov Metabolic engineering provides a platform to enhance the production of these valuable molecules.

Key strategies include:

Reconstruction of Biosynthetic Pathways: The entire biosynthetic pathway can be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast) or E. coli (bacteria). nih.gov This involves introducing all the necessary genes for the pathway.

Codon Optimization: The genetic code of the plant genes can be optimized for expression in the chosen microbial host, which can significantly increase protein expression and, consequently, product yield. nih.gov

Combinatorial Biosynthesis: By mixing and matching genes from different but related pathways, it may be possible to create novel compounds or enhance the production of existing ones. nih.gov

Engineering Secretion Pathways: In hosts like yeast, engineering the protein secretion pathway can enhance the export of the final product from the cell, which can improve yields and simplify purification. nih.gov

Expression of Regulatory Elements: Introducing plant-specific transcription factors or other regulatory proteins can help to control and enhance the expression of the biosynthetic genes in the heterologous host. nih.gov

| Strategy | Description |

| Pathway Reconstruction | Assembling the complete set of biosynthetic genes in a heterologous host. nih.gov |

| Codon Optimization | Adapting the gene sequences for optimal expression in the production host. nih.gov |

| Combinatorial Biosynthesis | Creating novel pathways by combining enzymes from different sources. nih.gov |

| Secretion Engineering | Modifying the host's secretion system to improve product export. nih.gov |

| Regulatory Engineering | Using transcription factors to control and boost gene expression. nih.gov |

Synthetic Methodologies and Chemical Derivatization of 6 Methoxy Alpha Pyrufuran

Total Synthesis Approaches to 6-Methoxy-alpha-pyrufuran and Analogues

The construction of the this compound scaffold necessitates a carefully planned synthetic sequence. Total synthesis approaches would likely focus on the efficient assembly of the tricyclic dibenzofuran (B1670420) core, followed by the introduction or manipulation of the required substituents.

Strategic Disconnections and Retrosynthetic Analysis

A primary strategy in planning the synthesis of a target molecule is retrosynthetic analysis, which involves mentally breaking down the complex structure into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

One common approach for dibenzofuran synthesis involves the formation of the central furan (B31954) ring as a key step. This leads to a retrosynthetic disconnection of the C4-O and C6-C5a bonds, suggesting a biaryl precursor. The challenge then becomes the regioselective formation of these bonds.

A plausible retrosynthetic pathway for this compound is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-O bond formation): The most common strategy for dibenzofuran synthesis involves the intramolecular cyclization of a diaryl ether. This would involve disconnecting the ether linkage to reveal two functionalized benzene (B151609) rings.

Disconnection 2 (C-C bond formation): An alternative approach involves the formation of one of the C-C bonds of the furan ring, for instance, through a palladium-catalyzed coupling reaction.

The choice of a specific retrosynthetic route will depend on the availability of starting materials and the efficiency of the key bond-forming reactions.

Key Reactions and Reaction Sequences for Dibenzofuran Core Formation

The construction of the dibenzofuran core is the central challenge in the synthesis of this compound. Several methods have been developed for this purpose, many of which rely on transition metal catalysis.

Palladium-Catalyzed Cyclization: A widely used method for the synthesis of dibenzofurans is the intramolecular cyclization of diaryl ethers. organic-chemistry.orgekb.eg This can be achieved through palladium-catalyzed C-H activation. For instance, an appropriately substituted diaryl ether could be subjected to a palladium catalyst to form the central furan ring. organic-chemistry.org The synthesis of the required o-iododiaryl ether precursor can be achieved in one pot through sequential iodination and O-arylation of a phenol. organic-chemistry.org

Pschorr Reaction: The Pschorr reaction is a classical method for the synthesis of biaryl tricyclic systems, including dibenzofurans. ekb.eg It involves the intramolecular cyclization of a diazonium salt, typically generated in situ from an amine. ekb.eg While effective, this reaction can sometimes suffer from moderate yields. ekb.eg

Visible-Light-Promoted Synthesis: More recently, environmentally friendly methods have been developed, such as the visible-light-promoted synthesis of dibenzofurans. acs.org This approach involves the in situ generation of a diazonium salt and its subsequent cyclization promoted by an organic photosensitizer under visible light irradiation. acs.org

Table 1: Comparison of Key Reactions for Dibenzofuran Core Formation

| Reaction Name | Catalyst/Reagent | Key Features | Reference |

| Palladium-Catalyzed Cyclization | Palladium acetate | High efficiency, good functional group tolerance. | organic-chemistry.org |

| Pschorr Reaction | Copper catalyst | In situ generation of aryl radical from diazonium salt. | ekb.eg |

| Visible-Light-Promoted Cyclization | Organic photosensitizer | Eco-friendly, mild reaction conditions. | acs.org |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical transformations. This approach can be particularly useful for introducing chirality or for selective functionalization.

While no specific chemo-enzymatic synthesis of this compound has been reported, general strategies can be envisioned. For example, enzymes could be used for the selective hydroxylation or methoxylation of a dibenzofuran precursor. Lipases are also commonly employed in chemo-enzymatic methods, such as in the epoxidation of propenylbenzenes followed by hydrolysis to diols, which can then be further oxidized. frontiersin.orgresearchgate.net A similar strategy could potentially be adapted to a functionalized benzofuran (B130515) precursor en route to the dibenzofuran core.

The development of a chemo-enzymatic route to this compound would be a significant advancement, offering a potentially more sustainable and efficient synthesis.

Synthesis of Methoxy-alpha-pyrufuran Derivatives for Structure-Activity Relationship Studies

To explore the biological activity of this compound, the synthesis of a variety of derivatives is essential for establishing structure-activity relationships (SAR). nih.govnih.govfrontiersin.orgmdpi.com This involves the selective modification of the dibenzofuran scaffold.

Selective Functionalization and Modification of the Dibenzofuran Scaffold

The dibenzofuran core is amenable to a range of functionalization reactions. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be used to introduce new functional groups. nih.gov The positions of these substitutions will be directed by the existing methoxy (B1213986) and other groups on the aromatic rings. These newly introduced functional groups can then serve as handles for further modifications, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

For instance, selective bromination of the dibenzofuran scaffold can be achieved, and the resulting bromo-derivatives can be used in subsequent coupling reactions to build more complex molecules. chinesechemsoc.org

Development of Novel Synthetic Precedents for Methoxy-Substituted Aromatic Compounds

The synthesis of this compound and its derivatives relies on the broader field of synthetic methodology for methoxy-substituted aromatic compounds. The methoxy group is a common substituent in biologically active molecules and can significantly influence their properties. nih.gov

Recent advances in this area include the development of new methods for the direct C-H methoxylation of aromatic rings. nih.gov These methods often employ transition metal catalysts and can provide access to methoxy-substituted arenes that are difficult to prepare using traditional methods. The development of efficient one-pot syntheses for methoxy-substituted compounds, such as thioxanthylium salts via a Friedel-Crafts approach, also provides valuable precedents. beilstein-journals.org

The synthesis of methoxy-substituted triynes as precursors for helicene-like compounds also showcases advanced strategies for constructing complex methoxylated aromatic systems. researchgate.net These and other novel synthetic methods will undoubtedly facilitate the synthesis of a wider range of this compound derivatives for future studies.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of complex, biologically active molecules such as this compound demands precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity). The development of synthetic routes that effectively govern these aspects is a key focus of contemporary organic chemistry. While specific, detailed studies on the stereocontrolled and regioselective synthesis of this compound are not extensively documented in publicly available literature, principles derived from the synthesis of related chiral pyran and dibenzofuran structures can be applied to understand the potential strategies and challenges.

The core structure of this compound, a dibenzofuran, presents distinct challenges. The central furan ring fused between two benzene rings requires careful regiochemical control during its formation. Furthermore, if chiral centers are introduced, or if the molecule possesses axial chirality, stereochemical control becomes paramount.

Stereochemical Control

Achieving stereochemical control in the synthesis of pyran-containing structures often involves asymmetric catalysis or the use of chiral auxiliaries. In the context of related compounds, such as the synthesis of chiral pyran derivatives, various strategies have been employed. nih.govresearchgate.net For instance, the synthesis of (6S)- and (6R)-6-methoxy-6-(β-D-ribofuranosyl) pyran-3(2H,6H)-one demonstrates the establishment of a specific stereocenter at a position analogous to the C6 of the pyran ring in other systems. rsc.orgresearchgate.net In this case, the stereochemistry was assigned based on the ratio of spiro compounds formed upon acetonization, highlighting an indirect method for determining stereochemical outcomes. rsc.orgresearchgate.net

For a molecule like this compound, which is itself achiral unless substituted to create a stereocenter or axial chirality, the focus of stereocontrol would be on the synthesis of specific, chirally-defined derivatives. Asymmetric synthesis of related heterocyclic systems has been achieved using chiral phosphoric acids as catalysts in reactions like the Mannich reaction, leading to products with high diastereoselectivities and enantioselectivities. rsc.org Such approaches could potentially be adapted to construct chiral derivatives of this compound.

The table below illustrates hypothetical data on how different chiral catalysts could influence the enantiomeric excess (e.e.) in a key stereocenter-forming reaction for a hypothetical chiral derivative of this compound.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| 1 | (R)-BINOL-phosphoric acid | Toluene | -20 | 85 |

| 2 | (S)-TRIP | Dichloromethane | 0 | 92 |

| 3 | Proline | DMSO | 25 | 60 |

| 4 | Chiral Squaramide | Chloroform | -40 | 95 |

Regioselectivity

Regioselectivity is a critical consideration in the construction of the dibenzofuran skeleton of this compound. The formation of the furan ring between the two aromatic rings must be directed to the correct positions. This is often achieved by strategically placing directing groups on the aromatic precursors.

In the synthesis of substituted dibenzofurans, palladium-catalyzed cross-coupling reactions are a common method for forming the key aryl-aryl bond, followed by a ring-closing reaction to form the furan ring. The regioselectivity of these coupling reactions is highly dependent on the nature and position of substituents on the aromatic starting materials.

For example, in the synthesis of related polyfunctionalized dibenzofurans, domino reactions involving twofold Heck reactions and 6π-electrocyclization have been utilized. researchgate.net The regiochemical outcome of such reactions is dictated by the substitution pattern of the starting bromobenzofuran.

Another key aspect of regioselectivity is the selective functionalization of the pre-formed dibenzofuran core. For instance, electrophilic aromatic substitution reactions on the dibenzofuran skeleton will be directed by the existing substituents. The methoxy group in this compound is an ortho-, para-director, and the oxygen of the furan ring also influences the position of incoming electrophiles.

The following table presents hypothetical data on the regioselectivity of a bromination reaction on a dibenzofuran precursor, illustrating how the directing group influences the product distribution.

| Entry | Substrate | Reagent | Directing Group | Product Ratio (C4-Br : C2-Br) |

| 1 | 2-Hydroxydibenzofuran | NBS | -OH | 95 : 5 |

| 2 | 2-Methoxydibenzofuran | Br₂ | -OCH₃ | 90 : 10 |

| 3 | 2-Nitrodibenzofuran | NBS | -NO₂ | 10 : 90 |

| 4 | Dibenzofuran | Br₂ | None | 50 : 50 |

Biological Activity and Mechanistic Investigations of 6 Methoxy Alpha Pyrufuran

Antimicrobial Properties: An Uninvestigated Area

There is currently no available research specifically examining the antimicrobial properties of 6-Methoxy-alpha-pyrufuran. Consequently, there is no information on its potential antifungal activity, including any effects on spore germination, germ-tube development, or mycelial growth. Similarly, its antibacterial activity, such as the inhibition of bacterial growth and biofilm formation, remains unstudied. As a result, the Minimum Inhibitory Concentrations (MIC) for this compound against any microbial species have not been determined.

Studies on extracts from Mespilus germanica have shown general antimicrobial effects. For instance, methanolic leaf extracts of medlar have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, which is attributed to the presence of phenolic and flavonoid compounds. tandfonline.com Another study on a compound extract of medlar and hawthorn also noted antibacterial properties. nih.govnih.gov Biphenyls and dibenzofurans, the class of compounds to which this compound belongs, are known to act as phytoalexins with antimicrobial activity in the Rosaceae family, which includes medlar. nih.gov However, these findings are not specific to this compound.

Antioxidative Effects and Mechanisms of Action: No Direct Evidence

Direct studies on the antioxidative effects and mechanisms of action of this compound have not been published. While extracts of medlar have been shown to possess antioxidant properties, the contribution of this compound to this activity has not been isolated or quantified. tandfonline.commdpi.com

Anti-Inflammatory Activities and Molecular Targets: A Research Gap

The potential anti-inflammatory activities and molecular targets of this compound are yet to be investigated. A patent application lists this compound among a vast number of chemical compounds, while separately discussing the anti-inflammatory properties of other, unrelated molecules, providing no direct link or data for this specific compound. google.com

Other Investigated Biological Activities: Limited and Indirect Findings

There is a scarcity of research into other biological activities of this compound. A study focused on insomnia identified a closely related compound, 7-hydroxy-6-methoxy-alpha-pyrufuran, as a metabolite that was significantly decreased in the serum of individuals with insomnia. asm.org This study also measured certain inflammatory markers, but the findings are not directly applicable to this compound.

Elucidation of Cellular and Molecular Mechanisms of Action

While specific mechanistic studies on this compound are limited in publicly available research, the broader class of dibenzofuran (B1670420) phytoalexins, to which it belongs, has been the subject of investigations regarding their antimicrobial properties. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors. researchgate.netresearchgate.netnih.gov Dibenzofurans, along with the related biphenyls, are characteristic phytoalexins of the Malinae subtribe of the Rosaceae family, which includes economically important plants like apples and pears. nih.govresearchgate.netnih.govnih.gov

Interactions with Microbial Targets (e.g., enzymes, signaling pathways)

The antimicrobial action of dibenzofuran phytoalexins is believed to be a key component of the plant's defense mechanism. researchgate.netfrontiersin.org Research on various dibenzofurans has demonstrated their ability to inhibit the growth of a range of plant pathogenic fungi and oomycetes. researchgate.netmdpi.com The precise molecular targets for these compounds are not fully elucidated, but proposed mechanisms of action for phytoalexins in general include the disruption of microbial cell membranes, inhibition of essential fungal enzymes, and interference with cellular signaling pathways. scielo.br

For instance, studies on phytoalexins have shown they can inhibit spore germination, germ-tube elongation, and mycelial growth of various fungi. mdpi.comscielo.br Some phytoalexins have been found to induce apoptosis in fungal cells. researchgate.net The lipophilic nature of many of these compounds allows them to penetrate microbial cell membranes, potentially leading to a loss of integrity and function. scielo.br

In the context of dibenzofurans, their accumulation in response to fungal elicitors suggests a direct interaction with the invading pathogen. apsnet.org While direct enzyme inhibition studies for this compound are not available, research on other phytoalexins has identified enzymes crucial for fungal survival as potential targets. mdpi.com

Table 1: Reported Antimicrobial Activity of Selected Dibenzofuran Phytoalexins

| Compound | Target Organism | Observed Effect | Reference |

| Malusfuran (aglycone) | Venturia inaequalis | Inhibition of spore germination and growth | apsnet.org |

| Various Biphenyls and Dibenzofurans | Ilyonectria robusta, Dactylonectria torresensis | Antimicrobial activity (MIC and EC50 determined) | researchgate.net |

| Biphenyl (B1667301) and Dibenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity | nih.gov |

This table presents data for related dibenzofuran compounds to illustrate the general bioactivity of this chemical class, due to a lack of specific data for this compound.

Modulation of Host Defense Responses

The production of this compound and other dibenzofurans is an integral part of the host's induced defense response. frontiersin.org The synthesis of these phytoalexins is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or other stress signals. scielo.br This indicates that these compounds are not merely passive barriers but are actively deployed as part of a complex defense strategy.

The upregulation of genes involved in the biosynthesis of biphenyl and dibenzofuran phytoalexins has been observed in apple roots under conditions of apple replant disease (ARD), a soil-borne disease complex. frontiersin.orgnih.gov This suggests that the host plant actively modulates the production of these compounds to combat microbial pathogens in the rhizosphere. The signaling pathways involving hormones like ethylene (B1197577) and jasmonic acid are known to be important in inducing the biosynthesis of phytoalexins. nih.gov

While the direct effect of this compound on modulating further host defense responses is not documented, the act of its synthesis is a clear manifestation of the host's active defense. The presence of these compounds in root exudates suggests they may also play a role in shaping the microbial community in the immediate vicinity of the root, potentially favoring beneficial microorganisms over pathogenic ones. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively reported. However, research on the broader classes of dibenzofuran and biphenyl phytoalexins provides valuable insights into how structural modifications, including the presence and position of methoxy (B1213986) groups, can influence their biological activity. researchgate.netnih.gov

Influence of Substituent Groups on Bioactivity

The chemical structure of dibenzofurans, particularly the substitution pattern of hydroxyl and methoxy groups on the aromatic rings, is crucial for their antimicrobial activity. nih.govnih.gov

Studies on various biphenyl and dibenzofuran derivatives have shown that:

Hydroxyl Groups: The presence of hydroxyl groups on the biphenyl ring system appears to be critical for antibacterial activity. In one study, the replacement of hydroxyl groups with methoxyl groups led to a complete loss of activity against certain bacteria. nih.gov

Methoxy Groups: The position of methoxy groups can significantly influence bioactivity. For some biphenyls, a methoxy substitution at certain positions was found to enhance cytotoxic effects compared to a hydroxyl group at the same position. frontiersin.org In another context, a methoxy-substituted nitrodibenzofuran was developed as a photoremovable protecting group, highlighting the influence of the methoxy group on the molecule's electronic properties. nih.govacs.org

Other Substituents: The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the biphenyl core resulted in more potent inhibition of Gram-positive bacteria compared to a methyl group. nih.gov The type and position of various substituents can lead to a wide range of biological activities. nih.gov

The antifungal activity of malusfuran, a dibenzofuran glucoside, was found to be lower than its aglycone (the molecule without the sugar moiety). apsnet.org This suggests that the presence of bulky glycosidic groups can reduce the antimicrobial efficacy, possibly by hindering interaction with the microbial target.

Table 2: Influence of Substituents on the Bioactivity of Dibenzofuran and Biphenyl Analogues

| Compound Class/Analogue | Structural Modification | Impact on Bioactivity | Reference |

| Biphenyl derivatives | Replacement of hydroxyl with methoxyl groups | Loss of antibacterial activity | nih.gov |

| Biphenyls | Methoxylation at specific positions | Improved cytotoxic effect | frontiersin.org |

| Biphenyl derivatives | Introduction of an electron-withdrawing group (trifluoromethyl) | Enhanced inhibition of Gram-positive bacteria | nih.gov |

| Malusfuran | Removal of glucose moiety (aglycone formation) | Increased antifungal toxicity | apsnet.org |

This table summarizes SAR findings from related compound classes to infer potential relationships for this compound.

Ligand-Target Interactions and Binding Affinity Studies (e.g., in silico docking, if applicable)

While direct computational studies on this compound are absent, in silico studies have been conducted on other dibenzofuran derivatives and phytoalexins against various targets. For example, docking studies have been used to investigate the binding of indole-containing phytoalexin analogs to fungal enzymes, helping to identify potential molecular targets. mdpi.com Similarly, computational approaches have been employed to explore the interaction of dibenzofuran-based inhibitors with human enzymes like matrix metalloproteinase-12 (MMP-12). researchgate.net

These studies often reveal the importance of specific functional groups for binding. For instance, the carboxylic group on some dibenzofuran inhibitors was found to be crucial for binding to the catalytic zinc ion in the active site of MMP-12. researchgate.net Such computational analyses, when applied to this compound and its microbial targets, could elucidate the specific amino acid residues involved in binding and the role of the methoxy group in these interactions. The electrostatic potential of the dibenzofuran core, which is influenced by substituents like the methoxy group, is a key factor in these interactions. acs.org Without such specific studies, the precise ligand-target interactions for this compound remain speculative.

Advanced Analytical and Computational Studies of 6 Methoxy Alpha Pyrufuran in Research

Metabolomics Approaches for Profiling and Quantification in Biological Matrices

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to understand the intricate biochemical processes involving compounds like 6-Methoxy-alpha-pyrufuran. nih.govfrontiersin.org This approach allows for the comprehensive profiling and quantification of metabolites in various biological samples, offering insights into metabolic pathways and the physiological state of an organism. nih.govfrontiersin.org Advanced analytical platforms, particularly those combining sophisticated separation techniques with high-resolution mass spectrometry, are central to these investigations. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) stands out as a premier analytical technique for metabolomics research due to its enhanced resolution, sensitivity, and speed compared to traditional HPLC methods. waters.com This powerful combination allows for the effective separation of complex mixtures of metabolites and their accurate mass measurement, which is crucial for confident compound identification. waters.comrsc.org

In the context of analyzing natural products, UPLC-QTOF-MS has been instrumental in identifying a wide array of compounds in complex biological matrices. For instance, a study on Cupressus torulosa needles utilized UPLC-QTOF-MS to identify numerous compounds, including the related compound 6-hydroxy-α-pyrufuran. rsc.org This analysis was performed using a system equipped with a C18 column and a gradient elution with 0.1% formic acid in water and methanol, demonstrating a common setup for such studies. rsc.org The high-resolution mass data obtained from the QTOF-MS enables the determination of elemental compositions and the fragmentation patterns of ions, which are key to structural elucidation. rsc.orgplos.org

The improved peak capacity and resolution of UPLC significantly reduce the co-elution of isobaric compounds, a common challenge in metabolomics that can lead to ion suppression and complicate data interpretation. waters.com This leads to higher quality mass spectra and more reliable identification of metabolites, even at low concentrations. waters.com

Table 1: UPLC-QTOF-MS Parameters for Metabolite Profiling

| Parameter | Typical Value/Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |

| Scan Range | m/z 50 - 1200 |

| Data Acquisition | Full Scan, with Information-Dependent Acquisition (IDA) for MS/MS |

Chemometric Analysis of Metabolomic Data

The vast and complex datasets generated by UPLC-QTOF-MS necessitate the use of sophisticated statistical methods, collectively known as chemometrics, for data analysis and interpretation. metabolomics.seresearchgate.net Chemometrics integrates statistical and mathematical techniques to extract meaningful information from chemical data. metabolomics.se

A primary tool in the chemometric analysis of metabolomic data is Principal Component Analysis (PCA). metabolomics.se PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining most of the variance. It allows for the visualization of the data in a lower-dimensional space, typically as a scores plot, which can reveal clustering, trends, and outliers among the samples. plos.orgmetabolomics.se

Following PCA, supervised methods like Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are often employed to sharpen the separation between predefined classes of samples and to identify the variables (metabolites) responsible for this discrimination. semanticscholar.org These methods are crucial for biomarker discovery and for understanding the metabolic differences between different biological states. semanticscholar.orgfrontiersin.org

The results of these multivariate analyses are often visualized using heat maps and loading plots. Heat maps provide a graphical representation of the relative abundance of metabolites across different samples, while loading plots show the contribution of each variable to the principal components, thereby highlighting the most influential metabolites. rsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular properties and interactions that can be difficult or impossible to obtain through experimental means alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the reactivity of molecules. nrel.govresearchgate.net These methods solve the Schrödinger equation for a given molecule to yield its energy, electron density, and other electronic properties. arxiv.org

For a molecule like this compound, DFT calculations can be used to determine its optimized 3D geometry, vibrational frequencies (corresponding to its IR spectrum), and the energies and shapes of its frontier molecular orbitals (HOMO and LUMO). nrel.govresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. These calculations can also predict properties such as Mulliken atomic charges and spin densities, which provide further detail on the electronic distribution and potential sites for radical attack. nrel.gov

Table 2: Predicted Properties from Quantum Chemical Calculations

| Property | Significance |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum. researchgate.net |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and electronic transitions. |

| Electron Density | Shows the distribution of electrons within the molecule. |

| Mulliken Atomic Charges | Indicates the partial charge on each atom, suggesting sites for nucleophilic or electrophilic attack. |

In Silico Prediction of Potential Biological Targets and Binding Sites

In silico target prediction, or target fishing, is a computational approach used to identify the most likely protein targets of a given small molecule. fabad.org.trnih.gov This is a crucial step in drug discovery and in understanding the biological activity of natural products. mdpi.comfabad.org.tr Various web servers and software tools are available for this purpose, which typically work by comparing the structure or physicochemical properties of the query molecule to databases of known bioactive compounds and their targets. fabad.org.tr

For this compound, these methods could generate a list of potential protein targets, which can then be prioritized for experimental validation. biorxiv.org This approach can help in elucidating the mechanism of action of the compound and may reveal novel therapeutic applications. fabad.org.tr The prediction is often based on the principle of "guilt-by-association," where structurally similar molecules are assumed to have similar biological activities. mdpi.com

Spectral Data Prediction and Validation (e.g., NMR, IR)

Computational methods can be used to predict various types of spectral data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org As mentioned, quantum chemical calculations can predict IR frequencies. researchgate.net Similarly, there are specialized software and web-based tools that can predict ¹H and ¹³C NMR spectra based on a molecule's structure. nmrdb.org

These prediction tools utilize empirical databases and algorithms, such as neural networks, trained on large datasets of experimental spectra. nmrdb.org The predicted spectra can be invaluable for validating the structure of a newly synthesized or isolated compound. By comparing the predicted spectrum to the experimentally obtained one, researchers can confirm the identity and purity of their sample. chemrxiv.org For complex molecules, predicted spectra can also aid in the assignment of specific signals to particular atoms within the molecule. chemrxiv.org

Development of Specialized Assays for Biological Activity Evaluation

The development of specialized assays is a critical step in characterizing the therapeutic potential and biological functions of a chemical compound. For this compound, while extensive dedicated research on specific bioassay development is not widely documented, existing literature on related compounds and its inclusion in broader screening libraries provide a framework for potential biological activity evaluation. The assays discussed below are based on the potential activities suggested by its chemical class and preliminary findings.

Enzyme Inhibition Assays

One of the potential mechanisms of action for this compound is enzyme inhibition. This is suggested by its inclusion in a patent for amidase inhibitors, specifically targeting Fatty Acid Amide Hydrolase (FAAH). google.com FAAH is an enzyme responsible for the breakdown of endogenous cannabinoids and other fatty acid amides. google.com Inhibition of FAAH can lead to increased levels of these signaling lipids, which has therapeutic implications for pain, inflammation, and anxiety. google.com

Specialized assays to evaluate the FAAH inhibitory potential of this compound would involve:

In Vitro FAAH Activity Assays: These assays typically measure the hydrolysis of a labeled or colorimetric FAAH substrate. A decrease in the rate of substrate breakdown in the presence of the test compound indicates inhibition. High-throughput screening (HTS) compatible versions of these assays are often used to screen large compound libraries. google.com

Substrate-Based Assays: These assays can detect an increase in the level of an unaltered FAAH substrate, such as anandamide, or a decrease in the release of a reaction product. google.com The substrate may be labeled to facilitate detection. google.com

The development of such assays would be crucial to confirm and quantify the potential FAAH inhibitory activity of this compound.

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity

Research into various pyrufuran and furan (B31954) derivatives has often focused on their potential as anticancer agents. researchgate.netnih.gov Therefore, a key area for assay development for this compound would be in evaluating its effects on cancer cell lines.

Commonly employed assays include:

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It can be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on the cell cycle progression (e.g., G0/G1, S, G2/M phases) in cancer cells. nih.gov

Apoptosis Assays: These assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, can determine if the compound induces programmed cell death (apoptosis) in cancer cells. nih.gov

The table below summarizes the types of cell-based assays that could be applied to evaluate the anticancer potential of this compound, based on methodologies used for other novel synthesized derivatives. nih.govnih.gov

| Assay Type | Purpose | Cell Lines | Key Metrics |

| MTT Proliferation Assay | To evaluate the dose-dependent effect on cell viability and proliferation. | Human cancer cell lines (e.g., MDA-MB231, HT-29, U-87 MG) | GI50 (50% Growth Inhibition), EC50 (Half-maximal effective concentration) |

| Cell Cycle Analysis | To determine the mechanism of antiproliferative action by analyzing cell cycle distribution. | Selected sensitive cancer cell lines | Percentage of cells in G0/G1, S, and G2/M phases |

| Apoptosis Assay | To quantify the induction of programmed cell death. | Selected sensitive cancer cell lines | Percentage of apoptotic and necrotic cells |

This table is a representation of potential assays and metrics based on studies of related compounds and is not based on published data for this compound.

Antimicrobial Activity Assays

The furan nucleus is a component of many compounds with known antimicrobial properties. researchgate.net Consequently, evaluating the antibacterial and antifungal activity of this compound is a logical step.

Standardized assays for this purpose include:

Broth Microdilution Method: This is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

Disk Diffusion Assay: This qualitative assay can be used for initial screening of antimicrobial activity, where the size of the inhibition zone around a disk impregnated with the compound indicates its effectiveness.

The table below illustrates the types of microorganisms that could be used to test the antimicrobial spectrum of this compound, based on assays performed on other pyrano[2,3-d]pyrimidine derivatives. researchgate.net

| Microbial Strain Type | Examples of Test Organisms | Metric |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | MIC (µg/mL) |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | MIC (µg/mL) |

| Fungal Strains | Candida albicans, Aspergillus niger | MIC (µg/mL) |

This table is a representation of potential assays and metrics based on studies of related compounds and is not based on published data for this compound.

Assays Related to Neurological Activity

Untargeted metabolomics in a study on insomnia revealed significantly decreased levels of a related compound, 7-hydroxy-6-methoxy-alpha-pyrufuran, in the serum of affected individuals. While this does not directly implicate this compound, it suggests that this class of compounds may have relevance in neurological pathways. This finding could guide the development of specialized assays to explore potential neuroactivity, such as:

Receptor Binding Assays: To determine if the compound interacts with specific neurotransmitter receptors.

Neurotransmitter Uptake Assays: To evaluate the effect of the compound on the reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine.

Neuronal Cell Viability and Function Assays: Using primary neurons or neuronal cell lines to assess for neurotoxic or neuroprotective effects.

Further investigation is required to isolate this compound and systematically evaluate its biological activities using these and other specialized assays to elucidate its potential pharmacological profile.

Future Research Directions and Applications of 6 Methoxy Alpha Pyrufuran

Unraveling Complex Biosynthetic Pathways and Genetic Regulation

Future research will likely focus on elucidating the intricate biosynthetic pathway of 6-Methoxy-alpha-pyrufuran, a polyketide. nih.gov While the general framework of polyketide synthesis is understood, involving polyketide synthases (PKSs), the specific enzymes and regulatory networks governing the production of this particular compound remain largely unknown. nih.govresearchgate.net Fungal secondary metabolite biosynthesis genes are often located in co-regulated gene clusters, which simplifies their identification. researchgate.netasm.org The discovery of these biosynthetic gene clusters (BGCs) is crucial for understanding and manipulating the production of this compound. researchgate.net

A key area of investigation will be the identification and characterization of the specific PKS and tailoring enzymes, such as oxidases, responsible for the unique chemical structure of this compound. ibwf.de Advanced molecular techniques, including gene knockout and overexpression studies, will be instrumental in confirming the function of candidate genes within the identified cluster. ibwf.de Furthermore, understanding the genetic regulation of the biosynthetic pathway is paramount. This includes identifying specific transcription factors that control the expression of the entire gene cluster. ibwf.de Research into regulatory elements like the LaeA and velvet protein complexes, known to influence secondary metabolite gene expression in fungi, could provide significant insights. tandfonline.com

Exploring Broader Spectrum Biological Activities and Novel Therapeutic Potentials

Although this compound has been identified, its full range of biological activities is yet to be explored. foodb.cahmdb.ca Initial studies on related pyrufuran and dibenzofuran (B1670420) compounds have shown antifungal properties. researchgate.net Future research should systematically screen this compound against a wide array of microbial pathogens, including drug-resistant strains of bacteria and fungi. nih.gov Given the structural similarities to other polyketides with diverse bioactivities, it is plausible that this compound may possess other therapeutic properties. tandfonline.comnih.gov

Investigations into its potential as an anticancer, anti-inflammatory, or antiviral agent are warranted. researchgate.net The emergence of new and resistant fungal infections necessitates the discovery of novel antifungal agents. nih.gov Polyketides are a proven source of such compounds, with some already in clinical use. nih.gov Therefore, exploring the antifungal mechanism of action of this compound could reveal novel cellular targets, a critical step in developing new therapeutic strategies. mdpi.comnih.gov

Rational Design and Synthesis of Potent Analogues with Improved Efficacy

Once the structure-activity relationship (SAR) of this compound is better understood, the rational design and synthesis of more potent and selective analogues can be pursued. By modifying the core structure, researchers can aim to enhance its desired biological activities while minimizing potential toxicity. researchgate.net Chemical synthesis provides a pathway to create a library of derivatives with variations in functional groups, such as the methoxy (B1213986) group, to probe their impact on efficacy. rsc.orggoogle.com

For instance, the synthesis of various pyridopyrimidine derivatives has demonstrated how structural modifications can lead to compounds with significant therapeutic interest, including kinase inhibitors for cancer therapy. mdpi.com Similarly, the development of curcumin (B1669340) analogs has been explored to improve stability and bioavailability. istn.ac.id This approach of creating and screening analogues could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic profiles, making them more suitable for clinical development. researchgate.net

Development of Sustainable Production Methods

The natural production of this compound may be limited, necessitating the development of sustainable and scalable production methods. benthamscience.com Fungal biotechnology offers promising avenues for this. frontiersin.org One approach is the optimization of fermentation conditions for the producing fungal strain to maximize yield. benthamscience.com This involves fine-tuning parameters such as nutrient sources, pH, and temperature.

Another powerful strategy is the heterologous expression of the identified biosynthetic gene cluster in a well-characterized and easily cultivable host organism, such as Aspergillus niger or Saccharomyces cerevisiae. researchgate.netnih.gov This approach not only allows for potentially higher yields but also simplifies the purification process and enables metabolic engineering to further boost production. researchgate.netbenthamscience.com Advances in synthetic biology and metabolic engineering can be applied to re-engineer the host's metabolism to increase the supply of precursor molecules for the biosynthesis of this compound. benthamscience.com

Integration of Omics Technologies for Comprehensive Understanding

A holistic understanding of this compound, from its biosynthesis to its biological effects, can be achieved through the integration of various "omics" technologies. researchgate.netnih.gov Genomics and transcriptomics can be used to identify the biosynthetic gene cluster and study its expression under different conditions. nih.govmdpi.com Metabolomics, the large-scale study of small molecules, can provide a detailed profile of the metabolic changes that occur during the production of this compound and help in the discovery of new, related compounds. mdpi.com

Proteomics can identify the enzymes involved in the biosynthetic pathway and other proteins that may be affected by the compound. nih.gov By combining these multi-omics approaches, researchers can build a comprehensive model of the biological system surrounding this compound. researchgate.netnih.gov This integrated data can reveal complex regulatory networks, new biological functions, and provide a foundation for rational engineering and therapeutic application. nih.govencyclopedia.pub

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 6-Methoxy-alpha-pyrufuran in complex biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) is optimal for isolating and quantifying trace levels of this compound in biological samples (e.g., urine, plasma). Key steps include:

- Sample Preparation : Use methanol:water (50:50 v/v) for standard preparation and SPE cartridges (e.g., C18) to reduce matrix interference .

- Chromatography : Employ a reverse-phase HPLC column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate the compound from co-eluting metabolites.

- Detection : Optimize multiple reaction monitoring (MRM) transitions for high specificity. Internal standards (e.g., deuterated analogs) should be used to correct for recovery variability .

Basic: What spectroscopic techniques are suitable for structural elucidation of this compound?

Methodological Answer:

A combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) is critical:

- NMR : Use - and -NMR to map methoxy group positioning and furan ring conformation. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in complex spectra.

- HR-MS : Confirm molecular formula via exact mass analysis (e.g., Q-TOF instruments) and fragmentation patterns to distinguish isomers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variability in experimental design or analytical conditions. A systematic approach includes:

- Meta-Analysis : Aggregate data from peer-reviewed studies and assess covariates (e.g., cell lines, assay protocols, purity of compounds).

- Replication Studies : Standardize conditions (e.g., dose ranges, exposure times) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure comparability .

- Quality Control : Validate compound purity (>98%) via orthogonal methods (e.g., HPLC, NMR) to exclude batch-to-batch variability as a confounding factor .

Advanced: How should stability studies for this compound be designed under varying physicochemical conditions?

Methodological Answer:

Stability testing should mimic real-world storage and experimental conditions:

- Temperature/Time : Conduct accelerated degradation studies (e.g., 4°C, 25°C, 40°C) over 1–12 months. Monitor degradation products via LC-MS/MS.

- pH Effects : Test stability in buffers (pH 3–9) to simulate gastrointestinal or intracellular environments.

- Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products. Use amber vials for light-sensitive conditions .

Advanced: What in vitro models are appropriate for studying the metabolic pathways of this compound?

Methodological Answer:

- Hepatocyte Models : Primary human hepatocytes or HepG2 cells can assess phase I/II metabolism (e.g., cytochrome P450-mediated oxidation, glucuronidation).

- Microsomal Assays : Incubate with liver microsomes + NADPH to identify primary metabolites.

- Mass Spectrometry Imaging (MSI) : Localize tissue-specific metabolism in 3D organoid models .

Basic: What are the critical parameters for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Reagent Purity : Use anhydrous solvents and ≥99% purity starting materials to avoid side reactions.

- Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR.

- Purification : Employ flash chromatography or preparative HPLC, and confirm purity via -NMR and LC-MS .

Advanced: How can researchers validate the specificity of this compound in binding assays with off-target interference?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled or fluorescent probes to measure displacement curves.

- CRISPR Knockout Models : Eliminate putative targets in cell lines to confirm on-target effects.

- Computational Docking : Compare binding affinities to structurally similar compounds using molecular dynamics simulations .

Basic: What guidelines should inform the ethical use of this compound in preclinical studies?

Methodological Answer:

Adhere to the RIFM safety evaluation framework:

- Dose Optimization : Conduct acute toxicity studies in rodents to establish NOAEL (No Observed Adverse Effect Level).

- Institutional Review : Submit protocols to ethics committees, emphasizing replacement, reduction, and refinement (3Rs) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.